Predicted Acidity (pKa) Defines Hydrogen-Bond Donor Capacity Relative to TMQ
The 7-hydroxy group in 1,2,2,4-tetramethyl-1,2-dihydroquinolin-7-ol confers a predicted pKa of 10.59 ± 0.40, rendering it a significantly stronger hydrogen-bond donor than the parent TMQ molecule, which lacks an ionizable phenolic proton . This pKa value positions the compound for efficient hydrogen atom transfer in neutral to mildly basic environments, a mechanism not available to non-hydroxylated analogs [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 10.59 ± 0.40 (predicted) |
| Comparator Or Baseline | 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) – no ionizable proton; not applicable |
| Quantified Difference | Qualitative difference in proton-donor capacity |
| Conditions | Predicted by ACD/Labs or similar computational models |
Why This Matters
For procurement in antioxidant research, the presence of a definable pKa indicates a distinct hydrogen atom transfer mechanism that cannot be replicated by non-hydroxylated dihydroquinolines.
- [1] Wikipedia. 2,2,4-Trimethyl-1,2-dihydroquinoline. Available at: https://en.wikipedia.org/?curid=78836483. View Source
